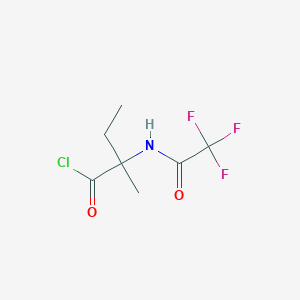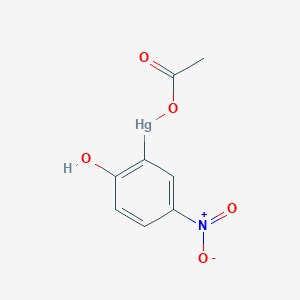![molecular formula C11H19ClO2 B14512077 11-Chlorobicyclo[4.4.1]undecane-1,6-diol CAS No. 63366-11-0](/img/structure/B14512077.png)
11-Chlorobicyclo[4.4.1]undecane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Chlorobicyclo[4.4.1]undecane-1,6-diol is a chemical compound with the molecular formula C11H19ClO2 It consists of a bicyclic structure with a chlorine atom and two hydroxyl groups attached This compound is part of the bicyclo[44
Vorbereitungsmethoden
The synthesis of 11-Chlorobicyclo[4.4.1]undecane-1,6-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic core . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
11-Chlorobicyclo[4.4.1]undecane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
11-Chlorobicyclo[4.4.1]undecane-1,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-Chlorobicyclo[4.4.1]undecane-1,6-diol involves its interaction with specific molecular targets. The hydroxyl groups and chlorine atom play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 11-Chlorobicyclo[4.4.1]undecane-1,6-diol include other bicyclic molecules like undecane-1,11-diol . Compared to these compounds, this compound is unique due to the presence of the chlorine atom, which imparts different chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
63366-11-0 |
|---|---|
Molekularformel |
C11H19ClO2 |
Molekulargewicht |
218.72 g/mol |
IUPAC-Name |
11-chlorobicyclo[4.4.1]undecane-1,6-diol |
InChI |
InChI=1S/C11H19ClO2/c12-9-10(13)5-1-2-6-11(9,14)8-4-3-7-10/h9,13-14H,1-8H2 |
InChI-Schlüssel |
FBCFFHRBUFRIAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCCCC(C1)(C2Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)


![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
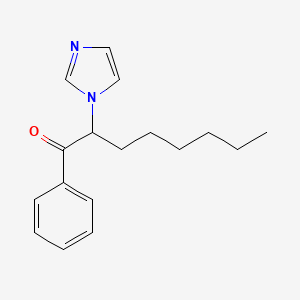
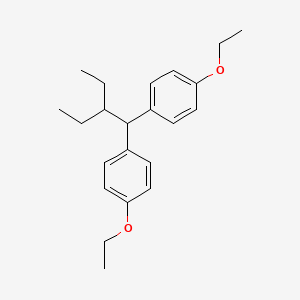
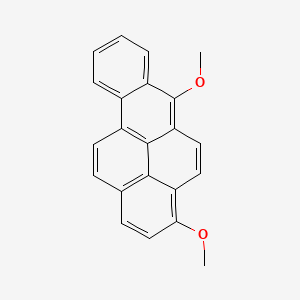
phosphanium chloride](/img/structure/B14512051.png)
![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)
